![molecular formula C18H16Cl2N2O4 B2508469 methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate CAS No. 1214872-97-5](/img/structure/B2508469.png)
methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenyl group and a phenylformamido group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with methanol in the presence of a base to form the 2,4-dichlorophenyl methoxy intermediate.
Formation of the Imino Intermediate: The next step involves the reaction of the dichlorophenyl methoxy intermediate with an appropriate amine to form the imino intermediate.
Formation of the Final Compound: The final step involves the reaction of the imino intermediate with phenylformamide under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Shares the dichlorophenyl group but differs in its overall structure and reactivity.
Tetraphenylethene-based Schiff Bases: Similar in having a Schiff base structure but differ in their specific substituents and properties.
Uniqueness
Methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJGRBUVNJRWNB-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
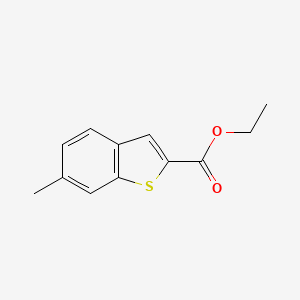
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
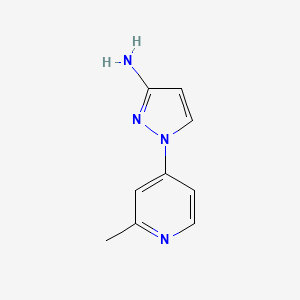
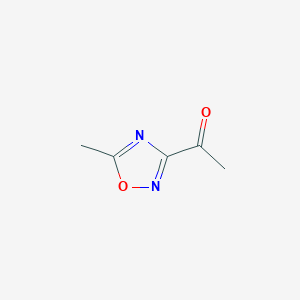
![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B2508396.png)
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)
![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)
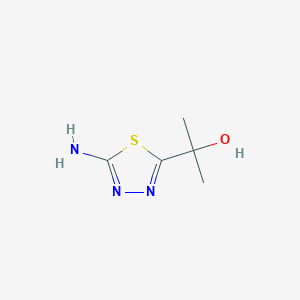
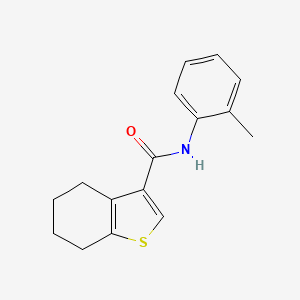
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
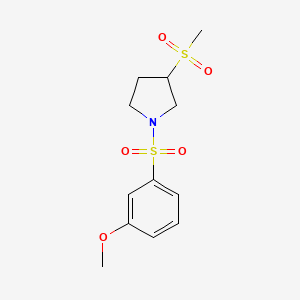
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2508409.png)
